N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)18-15-23(17-13-9-6-10-14-17)21-19(18)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWQBIXZSJLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Carboxamide Group Introduction: The carboxamide group is introduced by reacting the intermediate with diethylamine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
While the specific compound "N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide" is mentioned in the search results , detailed applications, comprehensive data tables, and well-documented case studies focusing solely on this compound are not available within the provided context. However, the search results do provide information on pyrazole derivatives in general, their synthesis, and their wide range of applications, which can help to understand the potential applications of "this compound."
Here's what the available research indicates about pyrazole derivatives:
Pyrazole and Pyrazole Derivatives: Overview
Pyrazole derivatives are of interest in medicinal chemistry because of their diverse biological activities . Researchers have been refining and creating new structural alternatives of pyrazole for successful pharmacological intervention . Pyrazole derivatives have applications in agrochemicals, dyes, and fluorescent substances .
Biological and pharmacological activities
Pyrazole derivatives exhibit a wide range of biological and pharmacological activities :
- Antitumor
- Analgesic and anti-inflammatory
- Antimicrobial and antitubercular
- Antileishmanial activity
- ACE inhibitors
- Antidiabetic
- Antiparkinsonian and neuroprotective properties
Other medicinal uses
Pyrazole derivatives are also used as :
- Anti-bacterial agents
- Diuretics
- Anti-hypertensive agents
- Anti-pyretic agents
- Tranquilizers
- Anti-convulsants
- Anti-thrombotic
- Anti-tumor agents
Agricultural applications
In agriculture, pyrazole derivatives are used as :
- Fungicides
- Insecticides
- Pesticides
- Herbicides
Anti-inflammatory Activity of Pyrazole Derivatives
Inflammation involves arachidonic acid release and prostaglandin-like metabolites . Pyrazole derivatives have demonstrated anti-inflammatory activity in various studies .
- One study reported that N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine showed comparable anti-inflammatory activity .
- Another study synthesized 2,3-dihydro-imidazo[1,2-b]pyrazole derivatives, with one compound showing dual activity by inhibiting both Fmlp-Ome and IL8-induced chemotoxis .
- Various other pyrazole derivatives have been synthesized and tested for anti-inflammatory activities, with some exhibiting maximum activity compared to standard drugs like diclofenac sodium .
Anti-microbial Activity of Pyrazole Derivatives
Various studies highlight the anti-microbial potential of pyrazole derivatives .
- One study synthesized pyrazole containing 2,4-disubstituted oxazol-5-one, with one compound showing the highest activity against ampicillin and ketoconazole as standard drugs .
- Another study reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which were tested in vitro for their anti-tubercular and anti-microbial properties .
Other Activities of Pyrazole Derivatives
Anticonvulsant and antidepressant activity
Certain pyrazole derivatives have shown anticonvulsant and antidepressant activity in studies .
- One study synthesized 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide and found that one compound showed neuroprotection activity .
- Another study described the synthesis of diacylhydrazines, 5amino-1-substiuted pyrazole-3,3,4-tricarbonitriles and oxadiazole, pyrazolone derivatives, showing antidepressant activity .
Monoamine oxidase inhibition
Some pyrazole derivatives have demonstrated the ability to selectively inhibit the activity of monoamine oxidase (MAO) isoforms .
- One study synthesized 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives and investigated their ability to selectively inhibit the activity of the isoforms of MAO . The newly synthesized compound proved to be more reversible, potent, and selective inhibitors of MAO-A than of MAO-B .
Anticancer Activity
N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for anticancer activity as MEK inhibitors .
Mechanism of Action
The mechanism by which N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Key Substituent Impact |
|---|---|---|---|---|
| N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | ~373.4 | 4.2 | Low (lipophilic groups) | Diethyl groups increase LogP, reducing solubility |
| 3a (5-chloro derivative) | 403.1 | 3.8 | Moderate | Chloro and cyano groups balance lipophilicity |
| N-Allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide | 303.36 | 3.5 | Moderate | Allyl group reduces steric hindrance |
| Compound 35 (dichlorophenyl-pyridine) | 437.1 | 4.5 | Low | Dichlorophenyl increases LogP significantly |
Key Observations:
- LogP Trends: Chloro and cyano substituents () reduce LogP compared to diethyl groups, improving solubility.
- Molecular Weight : Higher molecular weights (e.g., 437.1 in compound 35 ) may limit blood-brain barrier penetration.
Structure-Activity Relationship (SAR) Analysis
- Position 1 and 3 Substitutions : Bulky aromatic groups (e.g., diphenyl in the target compound) enhance target binding via π-π stacking. Replacing phenyl with chlorophenyl () or dichlorophenyl () increases electrophilicity and binding affinity.
- Position 4 Carboxamide : Diethyl substitution (target compound) vs. allyl () or pyridinyl () groups modulates solubility and metabolic stability.
- Electron-Withdrawing Groups: Chloro, cyano, and trifluoromethyl substituents () improve bioactivity but may require formulation adjustments for solubility.
Biological Activity
N,N-Diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
This compound belongs to a class of pyrazole derivatives known for their therapeutic potential. The structure can be represented as follows:
This compound features a pyrazole ring substituted with two phenyl groups and a carboxamide functional group, which is critical for its biological activity.
Anticancer Activity
This compound has been identified as a potential inhibitor of the MEK (Mitogen-Activated Protein Kinase) pathway. In a study evaluating various derivatives, this compound exhibited potent inhibitory activity against MEK1 with an IC50 value of 91 nM and demonstrated significant growth inhibition in A549 lung cancer cells with a GI50 value of 0.26 μM .
Table 1: Anticancer Activity of this compound
| Compound | Target | IC50 (nM) | GI50 (μM) |
|---|---|---|---|
| This compound | MEK1 | 91 | 0.26 |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. This compound has shown effectiveness in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. This compound was evaluated alongside other derivatives in various in vivo models demonstrating significant reductions in paw edema induced by carrageenan .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 10 | 75 |
| Indomethacin | Carrageenan-induced edema | 10 | 85 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzyme pathways involved in cancer cell proliferation and inflammation. The compound's interaction with the MEK pathway suggests that it may block downstream signaling required for tumor growth and survival. Additionally, its anti-inflammatory effects are likely mediated through COX inhibition, leading to decreased production of pro-inflammatory mediators.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives like this compound:
- In Vitro Anticancer Studies : A series of experiments demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 and A549 by activating caspase pathways .
- In Vivo Models : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups .
Q & A
Advanced Research Question
- Photostability : Expose to UV light (λ = 254–365 nm) in a quartz cell, monitoring degradation via HPLC. Pyrazole rings are generally stable, but diaryl substituents may undergo photolytic cleavage .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over 60 minutes. Phase I metabolites (e.g., N-deethylation) are common; confirm via LC-MS/MS .
How do electronic effects of substituents influence the reactivity of the pyrazole-4-carboxamide scaffold?
Advanced Research Question
- Electron-withdrawing groups (e.g., CF₃ at position 3) increase electrophilicity of the carbonyl, enhancing nucleophilic attack susceptibility.
- Diethyl vs. dimethyl groups : Diethyl’s +I effect reduces carboxamide acidity, affecting hydrogen-bonding capacity in target interactions. Comparative studies show diethyl derivatives exhibit longer half-lives in vitro .
- Hammett plots : Correlate σ values of substituents with reaction rates (e.g., hydrolysis) to quantify electronic contributions .
What crystallization techniques yield high-quality single crystals for XRD analysis of this compound?
Basic Research Question
- Slow evaporation : Dissolve in dichloromethane/methanol (1:3), allow slow evaporation at 4°C.
- Diffusion layering : Layer hexane over a saturated DMSO solution.
- SHELXL refinement : Use 0.5° ω-scans with MoKα radiation (λ = 0.71073 Å). Check for twinning with PLATON; R-factor thresholds <5% ensure reliability .
How can researchers address low solubility of this compound in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
